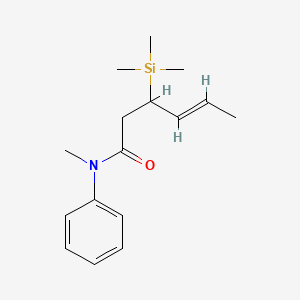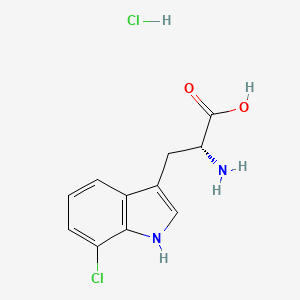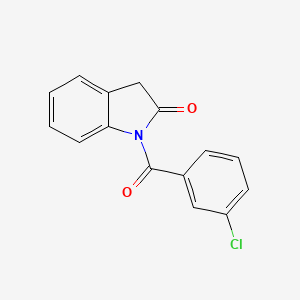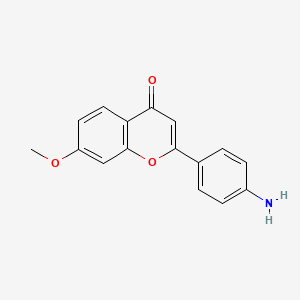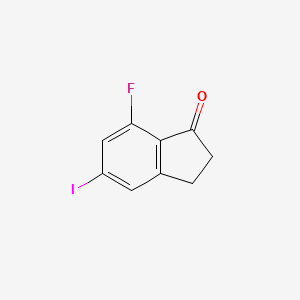
7-Fluoro-5-iodo-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-iodo-2,3-dihydroinden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of fluorine and iodine atoms attached to the indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the α-methylenation of o-fluoroacetophenone, followed by electrophilic addition and intramolecular Friedel-Crafts alkylation to form the desired indanone structure . The reaction conditions are relatively mild and do not require anhydrous or oxygen-free environments, making the process more accessible for various applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Fluoro-5-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3-dihydroinden-1-one: Similar structure but lacks the iodine atom.
5,7-Difluoro-2,3-dihydroinden-1-one: Contains two fluorine atoms instead of one fluorine and one iodine.
1H-Inden-1-one, 2,3-dihydro-: Basic indanone structure without halogen substitutions.
Uniqueness
7-Fluoro-5-iodo-2,3-dihydroinden-1-one is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its chemical reactivity and potential applications. The combination of these halogens can provide distinct properties that are not observed in similar compounds with only fluorine or iodine substitutions.
Properties
Molecular Formula |
C9H6FIO |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
7-fluoro-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |
InChI Key |
YGOOKXLDSSPOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
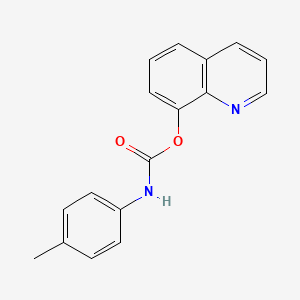
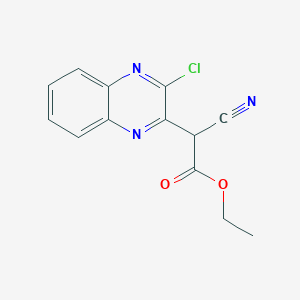
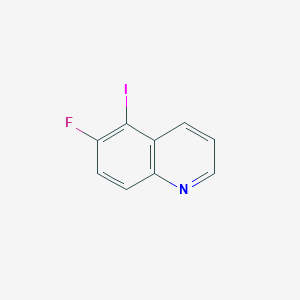
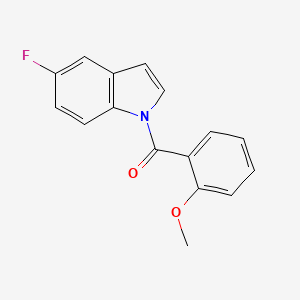
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
